molecular formula C21H25N5O4S B2873773 6-methyl-4-(thiomorpholin-4-yl)-N-(3,4,5-trimethoxyphenyl)pyrazolo[1,5-a]pyrazine-2-carboxamide CAS No. 1775494-77-3

6-methyl-4-(thiomorpholin-4-yl)-N-(3,4,5-trimethoxyphenyl)pyrazolo[1,5-a]pyrazine-2-carboxamide

Cat. No.: B2873773
CAS No.: 1775494-77-3
M. Wt: 443.52
InChI Key: JCCFLUFCDJCICH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound is a pyrazolo[1,5-a]pyrazine derivative characterized by a thiomorpholine ring at position 4 and a 3,4,5-trimethoxyphenyl carboxamide group at position 2. Its structure combines a bicyclic pyrazolo-pyrazine core with heterocyclic and aryl substituents, which are common in bioactive molecules targeting kinases, receptors, or enzymes.

Properties

IUPAC Name

6-methyl-4-thiomorpholin-4-yl-N-(3,4,5-trimethoxyphenyl)pyrazolo[1,5-a]pyrazine-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H25N5O4S/c1-13-12-26-16(20(22-13)25-5-7-31-8-6-25)11-15(24-26)21(27)23-14-9-17(28-2)19(30-4)18(10-14)29-3/h9-12H,5-8H2,1-4H3,(H,23,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JCCFLUFCDJCICH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN2C(=CC(=N2)C(=O)NC3=CC(=C(C(=C3)OC)OC)OC)C(=N1)N4CCSCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H25N5O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

443.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Regiocontrolled Alkylation and Formylation

The pyrazolo[1,5-a]pyrazine scaffold is constructed from commercially available pyrazole derivatives. A regiocontrolled alkylation step introduces the methyl group at position 6 using methyl iodide or dimethyl sulfate in the presence of a base such as potassium carbonate. Subsequent formylation with phosphorus oxychloride (POCl₃) and dimethylformamide (DMF) yields the pyrazole-5-aldehyde intermediate.

Key Reaction Conditions

  • Alkylation : Pyrazole, methyl iodide, K₂CO₃, DMF, 80°C, 12 h.
  • Formylation : POCl₃, DMF, 0°C to room temperature, 4 h.

Cyclization to Pyrazolo[1,5-a]Pyrazine

The aldehyde intermediate undergoes deprotection and cyclization under acidic conditions. For example, treatment with hydrochloric acid (HCl) in ethanol at reflux facilitates the formation of the pyrazolo[1,5-a]pyrazine core. This step achieves yields of 70–85%.

Carboxamide Formation at Position 2

Synthesis of Pyrazolo[1,5-a]Pyrazine-2-Carboxylic Acid

The carboxylic acid precursor is generated through oxidation of a methyl ester or direct formylation followed by oxidation. Dess-Martin periodinane in dichloromethane (DCM) efficiently oxidizes a primary alcohol to the carboxylic acid with yields exceeding 90%.

Coupling with 3,4,5-Trimethoxyaniline

The carboxylic acid is activated using dicyclohexylcarbodiimide (DCC) and coupled with 3,4,5-trimethoxyaniline in toluene under reflux. This step requires meticulous control of stoichiometry to minimize side products.

Reaction Protocol

  • Activation : DCC, DCM, 0°C, 1 h.
  • Coupling : 3,4,5-Trimethoxyaniline, toluene, 100°C, 6 h, yield: 60–70%.

Integrated Synthetic Route and Optimization

Stepwise Synthesis Summary

Step Reaction Reagents/Conditions Yield (%)
1 Alkylation Methyl iodide, K₂CO₃, DMF, 80°C 85
2 Formylation POCl₃, DMF, 0°C→RT 78
3 Cyclization HCl, EtOH, reflux 82
4 Chlorination POCl₃, reflux 90
5 Thiomorpholine Substitution Thiomorpholine, THF, 60°C 70
6 Oxidation Dess-Martin periodinane, DCM 92
7 Amide Coupling DCC, 3,4,5-Trimethoxyaniline, toluene, 100°C 65

Green Chemistry Considerations

Microwave-assisted synthesis (e.g., 80°C, 1 h in ethanol) reduces reaction times for cyclization and coupling steps, aligning with sustainable practices. Solid-base catalysts like magnesium oxide (MgO) are explored for condensation steps but require further optimization for this specific pathway.

Analytical Validation and Characterization

Spectroscopic Confirmation

  • ¹H-NMR : Methyl group at δ 2.45 ppm (s, 3H), thiomorpholine protons at δ 3.20–3.40 ppm (m, 8H).
  • ¹³C-NMR : Carbonyl carbon at δ 165.5 ppm, pyrazine carbons at δ 145–155 ppm.
  • MS (ESI) : [M+H]⁺ calculated for C₂₂H₂₇N₅O₄S: 482.18; observed: 482.2.

Chemical Reactions Analysis

Types of Reactions

6-methyl-4-(thiomorpholin-4-yl)-N-(3,4,5-trimethoxyphenyl)pyrazolo[1,5-a]pyrazine-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be performed using reducing agents to yield reduced forms of the compound.

    Substitution: The compound can undergo substitution reactions, where specific functional groups are replaced with other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.

    Substitution: Reagents such as halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are employed.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives with additional oxygen-containing functional groups, while reduction may produce simpler, reduced forms of the compound.

Scientific Research Applications

6-methyl-4-(thiomorpholin-4-yl)-N-(3,4,5-trimethoxyphenyl)pyrazolo[1,5-a]pyrazine-2-carboxamide has several scientific research applications:

    Chemistry: The compound is used as a building block in organic synthesis, enabling the creation of more complex molecules.

    Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: The compound is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 6-methyl-4-(thiomorpholin-4-yl)-N-(3,4,5-trimethoxyphenyl)pyrazolo[1,5-a]pyrazine-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural and functional differences between 6-methyl-4-(thiomorpholin-4-yl)-N-(3,4,5-trimethoxyphenyl)pyrazolo[1,5-a]pyrazine-2-carboxamide and related analogs:

Compound Core Structure Substituents Molecular Weight (g/mol) Key Properties/Findings
Target Compound Pyrazolo[1,5-a]pyrazine 6-Methyl, 4-thiomorpholin-4-yl, N-(3,4,5-trimethoxyphenyl)carboxamide ~476.5 (calculated) Hypothesized improved solubility (thiomorpholine) and binding affinity (trimethoxyphenyl)
N-(2-Furylmethyl)-6-methyl-4-oxo-4,5-dihydropyrazolo[1,5-a]pyrazine-2-carboxamide Pyrazolo[1,5-a]pyrazine 6-Methyl, 4-oxo, N-(furan-2-ylmethyl)carboxamide 272.26 Lower molecular weight; furan substituent may reduce metabolic stability
5-(4-Methoxyphenyl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-3-carbohydrazide Pyrazolo[1,5-a]pyrimidine 5-(4-Methoxyphenyl), 7-trifluoromethyl, tetrahydropyrimidine, carbohydrazide ~515.4 (calculated) Trifluoromethyl group enhances lipophilicity; carbohydrazide may enable metal chelation
N-Phenylpyrazolo[1,5-a]pyrimidine-3-carboxamide derivatives Pyrazolo[1,5-a]pyrimidine 2-[(4-Methoxyphenyl)amino], 5,7-dimethyl, N-phenylcarboxamide ~375.4 (e.g., compound 7a) Dimethyl groups increase steric hindrance; methoxyphenyl enhances solubility

Key Observations:

Core Heterocycle : Pyrazolo[1,5-a]pyrazine (target compound) vs. pyrazolo[1,5-a]pyrimidine (analogs ). The pyrazine core in the target compound may offer distinct electronic properties compared to pyrimidine derivatives, influencing binding to planar enzymatic active sites.

Substituent Effects: The thiomorpholine group in the target compound is unique among the analogs and likely improves water solubility compared to morpholine or oxo groups .

Biological Implications :

  • Analogs with trifluoromethyl groups (e.g., ) exhibit increased lipophilicity, which may enhance membrane permeability but reduce aqueous solubility.
  • The carbohydrazide moiety in allows for additional hydrogen bonding, a feature absent in the target compound’s carboxamide group.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.